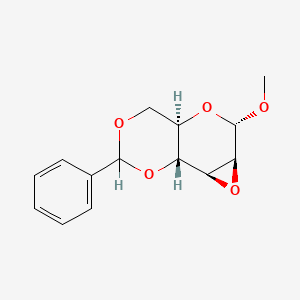
Gold trihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold trihydroxide, also known as this compound or auric acid, is an inorganic compound with the chemical formula Au(OH)₃. It is a hydroxide of gold and appears as vivid, dark yellow crystals. This compound is known for its low solubility in water and its tendency to dehydrate above 140°C to form gold(III) oxide .
Preparation Methods
Gold trihydroxide can be synthesized through various methods:
-
Synthetic Routes and Reaction Conditions: : One common method involves the reaction of chloroauric acid (HAuCl₄) with an alkali such as sodium hydroxide (NaOH). The reaction is as follows: [ \text{HAuCl}_4 + 4\text{NaOH} \rightarrow \text{Au(OH)}_3 + 4\text{NaCl} + \text{H}_2\text{O} ] This reaction produces gold hydroxide along with sodium chloride and water .
-
Industrial Production Methods: : Industrially, gold hydroxide can be produced through electrochemical methods where gold metal is subjected to moisture and a positive electric potential. This process leads to the formation of voluminous gold hydroxide, which can be used in various applications .
Chemical Reactions Analysis
Gold trihydroxide undergoes several types of chemical reactions:
Oxidation and Reduction: This compound can be easily dehydrated to form gold(III) oxide (Au₂O₃) when heated above 140°C.
Substitution: It reacts with ammonia to produce fulminating gold, an explosive compound.
Common reagents used in these reactions include chloroauric acid, sodium hydroxide, and ammonia. The major products formed from these reactions are gold(III) oxide and aurates.
Scientific Research Applications
Mechanism of Action
The mechanism by which gold hydroxide exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: Gold trihydroxide interacts with cysteine or selenocysteine-containing enzymes such as thioredoxin reductase, phosphatases, and cathepsin.
Pathways Involved: These interactions can lead to the inhibition of enzyme activity, triggering cell death via reactive oxygen species (ROS) and other mechanisms.
Comparison with Similar Compounds
Gold trihydroxide can be compared with other similar compounds:
Gold(III) Chloride (AuCl₃): Both compounds contain gold in the +3 oxidation state, but gold chloride is more commonly used in chemical synthesis and catalysis.
Copper(II) Hydroxide (Cu(OH)₂): Similar to gold hydroxide, copper hydroxide is used in various industrial applications, but it is more soluble in water and has different chemical properties.
Gold(III) Oxide (Au₂O₃): This compound is formed by the dehydration of gold hydroxide and is used in similar applications, such as catalysis.
This compound is unique due to its specific interactions with biological molecules and its applications in both industrial and medical fields.
Properties
Molecular Formula |
Au(OH)3 AuH3O3 |
|---|---|
Molecular Weight |
247.989 g/mol |
IUPAC Name |
gold(3+);trihydroxide |
InChI |
InChI=1S/Au.3H2O/h;3*1H2/q+3;;;/p-3 |
InChI Key |
WDZVNNYQBQRJRX-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Au+3] |
Canonical SMILES |
[OH-].[OH-].[OH-].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)







![(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1639787.png)
![[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1639795.png)
